2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-methoxyphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)imidazole-5-methanol.
Substitution: Formation of 2-(3-Amino-4-methoxyphenyl)imidazole-5-methanol.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as dyes for solar cells.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
- 2,4,5-Triphenylimidazole
- 4,5-Diphenyl-imidazol-1,2,3-triazole
Uniqueness
2-(3-Chloro-4-methoxyphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the methanol group on the imidazole ring, differentiates it from other similar compounds and enhances its versatility in various applications.
Properties
Molecular Formula |
C11H11ClN2O2 |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
[2-(3-chloro-4-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
HZLMZGZEUDXAOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)CO)Cl |
Origin of Product |
United States |
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